(-)-2-Amino-6-propionamido-tetrahydrobenzothiazole (-)-2-Amino-6-propionamido-tetrahydrobenzothiazole
Brand Name: Vulcanchem
CAS No.: 106006-84-2
VCID: VC0021337
InChI: InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
SMILES: CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol

(-)-2-Amino-6-propionamido-tetrahydrobenzothiazole

CAS No.: 106006-84-2

Reference Standards

VCID: VC0021337

Molecular Formula: C10H15N3OS

Molecular Weight: 225.31 g/mol

(-)-2-Amino-6-propionamido-tetrahydrobenzothiazole - 106006-84-2

CAS No. 106006-84-2
Product Name (-)-2-Amino-6-propionamido-tetrahydrobenzothiazole
Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
IUPAC Name N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Standard InChI InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
Standard InChIKey VVPFOYOFGUBZRY-LURJTMIESA-N
Isomeric SMILES CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N
SMILES CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Canonical SMILES CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Synonyms N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)propionamide; (S)-Pramipexole amide, Pramipexole related compound B,
PubChem Compound 25417135
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator